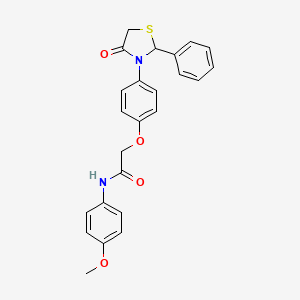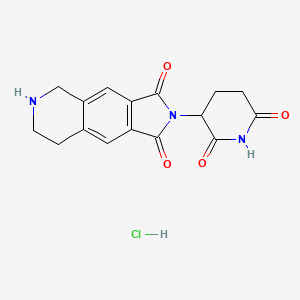
Androgen receptor degrader-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Androgen receptor degrader-2 is a novel compound designed to target and degrade androgen receptors. Androgen receptors play a crucial role in the development and progression of certain cancers, particularly prostate cancer. By degrading these receptors, this compound aims to inhibit the growth and proliferation of cancer cells that rely on androgen signaling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of androgen receptor degrader-2 involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route starts with the preparation of a core scaffold, followed by functionalization to introduce specific groups that enhance the compound’s binding affinity and degradation activity. Reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis are often employed to streamline the production process and ensure consistent quality .
化学反应分析
Types of Reactions
Androgen receptor degrader-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions are typically intermediates that are further functionalized to produce the final this compound compound. These intermediates include various substituted aromatic rings and heterocycles that contribute to the compound’s activity .
科学研究应用
Androgen receptor degrader-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study androgen receptor signaling pathways and their role in cancer progression.
Biology: Employed in cell-based assays to investigate the effects of androgen receptor degradation on cellular processes.
Medicine: Potential therapeutic agent for the treatment of prostate cancer and other androgen-dependent conditions.
Industry: Utilized in the development of new drugs targeting androgen receptors and related pathways
作用机制
Androgen receptor degrader-2 exerts its effects by binding to the androgen receptor and promoting its degradation through the ubiquitin-proteasome pathway. This process involves the recruitment of E3 ubiquitin ligases, which tag the androgen receptor with ubiquitin molecules, marking it for degradation by the proteasome. By reducing the levels of androgen receptors, this compound effectively inhibits androgen signaling and the growth of androgen-dependent cancer cells .
相似化合物的比较
Similar Compounds
Enzalutamide: An androgen receptor antagonist that inhibits androgen receptor signaling but does not promote receptor degradation.
Bicalutamide: Another androgen receptor antagonist with a similar mechanism of action to enzalutamide.
ARV-110: A proteolysis-targeting chimera (PROTAC) that also promotes androgen receptor degradation but through a different mechanism .
Uniqueness
Androgen receptor degrader-2 is unique in its dual mechanism of action, combining both antagonism and degradation of the androgen receptor. This dual approach enhances its efficacy in inhibiting androgen signaling and overcoming resistance mechanisms that may arise with other treatments .
属性
分子式 |
C16H16ClN3O4 |
|---|---|
分子量 |
349.77 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-3-yl)-5,6,7,8-tetrahydropyrrolo[3,4-g]isoquinoline-1,3-dione;hydrochloride |
InChI |
InChI=1S/C16H15N3O4.ClH/c20-13-2-1-12(14(21)18-13)19-15(22)10-5-8-3-4-17-7-9(8)6-11(10)16(19)23;/h5-6,12,17H,1-4,7H2,(H,18,20,21);1H |
InChI 键 |
SJPPLXLJZHLCNJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C4CNCCC4=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


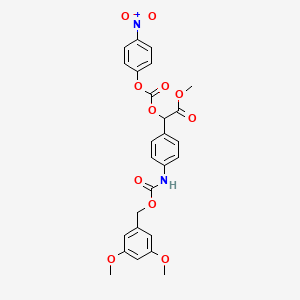
![(2R)-4-(2-chloroacetyl)-1-(4-methoxycyclohexyl)sulfonyl-N-[(4-methoxyphenyl)methyl]piperazine-2-carboxamide](/img/structure/B12374912.png)
![(4S)-5-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12374917.png)

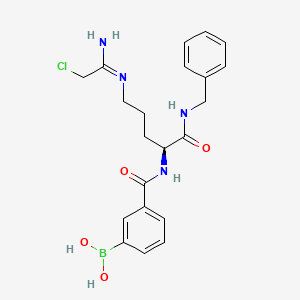
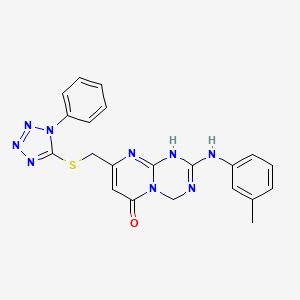
![(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12374931.png)
![5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide](/img/structure/B12374944.png)
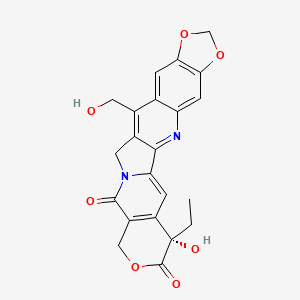

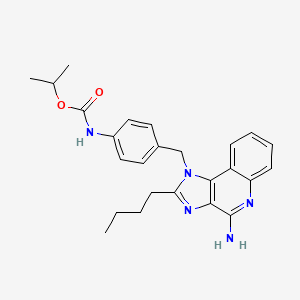
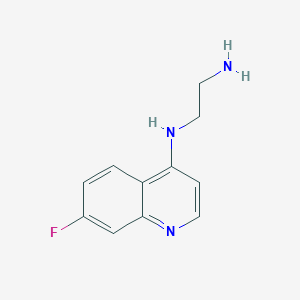
![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-nitroquinoxalin-2-amine](/img/structure/B12374969.png)
